molecular formula C14H17NO3 B11727524 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B11727524
M. Wt: 247.29 g/mol
InChI Key: JFWXJITUTNBMPU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one is an organic compound that features a methoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with morpholine and an appropriate enone precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is usually heated under reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one
  • 3-(4-Chlorophenyl)-1-(morpholin-4-yl)prop-2-en-1-one
  • 3-(4-Nitrophenyl)-1-(morpholin-4-yl)prop-2-en-1-one

Uniqueness

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C14H17NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3

InChI Key

JFWXJITUTNBMPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCOCC2

Origin of Product

United States

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